molecular formula C10H10ClNO4 B3057934 2-(4-Nitrophenoxy)butanoyl chloride CAS No. 86464-92-8

2-(4-Nitrophenoxy)butanoyl chloride

Cat. No.: B3057934
CAS No.: 86464-92-8
M. Wt: 243.64 g/mol
InChI Key: KIVLYYBGYVSYNY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.65 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to a butanoyl chloride moiety. It is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)butanoyl chloride typically involves the reaction of 4-nitrophenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Nitrophenol+Butanoyl chloride2-(4-Nitrophenoxy)butanoyl chloride+HCl\text{4-Nitrophenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Nitrophenol+Butanoyl chloride→2-(4-Nitrophenoxy)butanoyl chloride+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Aqueous solutions or moist conditions.

Major Products:

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Aminophenoxybutanoyl Chloride: Formed from the reduction of the nitro group.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(4-Nitrophenoxy)butanoyl chloride is utilized in various scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its functional groups.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Used in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)butanoyl chloride is primarily based on its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

  • 2-(4-Nitrophenoxy)acetyl chloride
  • 2-(4-Nitrophenoxy)propionyl chloride
  • 2-(4-Nitrophenoxy)benzoyl chloride

Comparison: 2-(4-Nitrophenoxy)butanoyl chloride is unique due to its butanoyl chloride moiety, which provides distinct reactivity and steric properties compared to its acetyl, propionyl, and benzoyl counterparts. The longer carbon chain in the butanoyl group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-nitrophenoxy)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-9(10(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVLYYBGYVSYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602808
Record name 2-(4-Nitrophenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86464-92-8
Record name 2-(4-Nitrophenoxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86464-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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